molecular formula C20H24ClN3O4S B2859378 2-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897610-58-1

2-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2859378
CAS RN: 897610-58-1
M. Wt: 437.94
InChI Key: YGDKERIDLXZBGR-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” is a chemical compound that has been studied for its potential applications in various fields . It is known to have a high affinity and selectivity for certain receptors .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one study describes the synthesis of a similar compound by conjugating a chloroacetylated derivative with a trisubstituted cyclen, followed by cleavage with trifluoroacetic acid (TFA) .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a benzamide moiety linked to a piperazine ring via an ethyl chain. The piperazine ring is further substituted with a methoxyphenyl group .

Scientific Research Applications

Selective Serotonin 4 Receptor Agonists

Research has identified benzamide derivatives, including structures similar to "2-chloro-N-(2-[(4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl]ethyl)benzamide", as potential selective serotonin 4 (5-HT4) receptor agonists. These compounds have been synthesized and evaluated for their effects on gastrointestinal motility, showing promise as novel prokinetic agents with reduced side effects due to limited 5-HT3- and dopamine D2 receptor-binding affinity. Such derivatives accelerated gastric emptying and increased the frequency of defecation, suggesting potential for treating gastrointestinal disorders (Sonda et al., 2004).

Dopamine D3 Receptor Ligands

Another application is in the modification of benzamide derivatives to identify structural features leading to dopamine D3 receptor affinity. This has resulted in compounds displaying moderate D3 affinity, with implications for the development of therapeutic agents targeting dopamine-related disorders. Adjustments to the aromatic ring linked to the N-1 piperazine ring have been particularly significant in this research, highlighting the importance of structural nuances in drug design (Leopoldo et al., 2002).

Analytical Derivatization in Liquid Chromatography

Additionally, derivatives have been utilized in analytical chemistry, specifically in the development of new sulfonate reagents for analytical derivatization in liquid chromatography. These reagents, which include a substituted piperazine moiety, allow for sensitive detection of analytes post-derivatization. The capability to remove the reagent after derivatization by acid treatment enhances the versatility and applicability of such compounds in analytical methodologies (Wu et al., 1997).

Mechanism of Action

Target of Action

The primary target of the compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

The compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.

Pharmacokinetics

The compound’s solubility in dmso is reported to be 22 mg/ml , which may influence its bioavailability.

properties

IUPAC Name

2-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-28-17-8-6-16(7-9-17)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)18-4-2-3-5-19(18)21/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDKERIDLXZBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

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